molecular formula C17H25BN2O6 B1443558 Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1404561-06-3

Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B1443558
CAS No.: 1404561-06-3
M. Wt: 364.2 g/mol
InChI Key: GMAMGRPWMDJGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H25BN2O6 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, properties, and biological effects based on available research findings.

  • Molecular Formula: C17H25BN2O6
  • Molecular Weight: 364.201 g/mol
  • CAS Number: 855738-60-2
  • Appearance: White to off-white crystalline powder
  • Melting Point: 166–169 °C
  • Purity: ≥97% .

Synthesis

The synthesis of this compound typically involves several steps including the protection of amines and the use of boron-based reagents. The compound is derived from the reaction of 2-nitroaniline derivatives with boron compounds under controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The mechanism appears to involve the inhibition of specific kinases associated with tumor growth and proliferation. For instance:

  • Inhibition of Kinases : The compound has shown to selectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cell lines .
  • Multidrug Resistance Reversal : It has been reported that this compound may also act as a multidrug resistance (MDR) reverser by blocking efflux pumps that cancer cells utilize to expel chemotherapeutic agents .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. The compound may help in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Study on Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited an IC50 value in the micromolar range against breast and lung cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased cell death.

Cell LineIC50 (µM)
MCF7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)20.0

This data suggests a promising potential for further development as an anticancer therapeutic agent.

Neuroprotection Research

In a preliminary study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls.

TreatmentCell Viability (%)
Control40
Compound Treatment (10 µM)70
Compound Treatment (20 µM)85

These findings indicate that the compound may hold potential as a neuroprotective agent.

Properties

IUPAC Name

tert-butyl N-[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-10-11(8-9-13(12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAMGRPWMDJGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.